molecular formula C38H34N2O B13796313 N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine CAS No. 57771-08-1

N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine

Cat. No.: B13796313
CAS No.: 57771-08-1
M. Wt: 534.7 g/mol
InChI Key: BDUJLIUMGNAFFG-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage between a benzopyran and an indole moiety, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine typically involves the reaction of benzopyran derivatives with indole derivatives under specific conditions. One common method includes the use of benzyl chloride and a base to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the spiro structure and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium or halogenating agents in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a component in organic electronics.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’-Dihydro-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2’)indole]
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

57771-08-1

Molecular Formula

C38H34N2O

Molecular Weight

534.7 g/mol

IUPAC Name

N,N-dibenzyl-3',3'-dimethyl-1'-phenylspiro[chromene-2,2'-indole]-7-amine

InChI

InChI=1S/C38H34N2O/c1-37(2)34-20-12-13-21-35(34)40(32-18-10-5-11-19-32)38(37)25-24-31-22-23-33(26-36(31)41-38)39(27-29-14-6-3-7-15-29)28-30-16-8-4-9-17-30/h3-26H,27-28H2,1-2H3

InChI Key

BDUJLIUMGNAFFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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